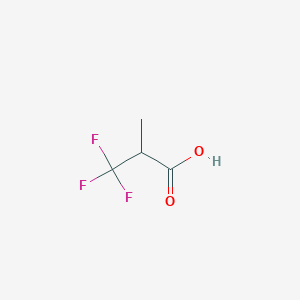

3,3,3-Trifluoro-2-methylpropanoic acid

Description

The exact mass of the compound 3,3,3-Trifluoro-2-methylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3,3-Trifluoro-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-Trifluoro-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,3-trifluoro-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c1-2(3(8)9)4(5,6)7/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOGDQIDOONUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462184 | |

| Record name | 3,3,3-Trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381-97-5 | |

| Record name | 3,3,3-Trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoro-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,3,3-Trifluoro-2-methylpropanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-methylpropanoic acid, with the CAS number 381-97-5 , is a fluorinated carboxylic acid that has garnered significant interest in the field of medicinal chemistry and materials science.[1] The presence of a trifluoromethyl group (CF3) at the 3-position profoundly influences the molecule's physicochemical and biological properties. This guide provides a comprehensive technical overview of 3,3,3-trifluoro-2-methylpropanoic acid, including its properties, synthesis, reactivity, and its burgeoning role as a critical building block in the development of novel therapeutics.

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The trifluoromethyl group, in particular, is a bioisostere for a methyl or ethyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can modulate the acidity of nearby functional groups and influence intermolecular interactions, making it a valuable moiety in the design of enzyme inhibitors and other bioactive compounds.

Physicochemical Properties

The key physicochemical properties of 3,3,3-Trifluoro-2-methylpropanoic acid are summarized in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Source(s) |

| CAS Number | 381-97-5 | [1] |

| Molecular Formula | C4H5F3O2 | [1] |

| Molecular Weight | 142.08 g/mol | [1] |

| Physical Form | Liquid | |

| Boiling Point | 67 °C at 25 Torr | [1] |

| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.23 ± 0.10 | [1] |

| LogP (Predicted) | 1.269 | [1] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [1] |

Synthesis of 3,3,3-Trifluoro-2-methylpropanoic Acid

While various methods for the synthesis of α-trifluoromethyl carboxylic acids have been explored, a common and adaptable approach involves a modification of the malonic ester synthesis. This method provides a versatile route to substituted carboxylic acids.

Experimental Protocol: Modified Malonic Ester Synthesis

This protocol outlines a representative synthesis of 3,3,3-Trifluoro-2-methylpropanoic acid.

Step 1: Enolate Formation

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), place a solution of sodium ethoxide (1.0 equivalent) in absolute ethanol.

-

Cool the solution in an ice bath.

-

Add diethyl malonate (1.0 equivalent) dropwise to the stirred solution.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

Step 2: Alkylation

-

To the solution of the malonate enolate, add methyl iodide (1.0 equivalent) dropwise.

-

After the addition, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Introduction of the Trifluoromethyl Group This step represents a conceptual adaptation, as direct trifluoromethylation of the methylated malonic ester can be challenging. A more practical industrial approach might involve starting with a trifluoromethylated building block. A plausible laboratory-scale approach could involve a Ruppert-Prakash type reagent for trifluoromethylation of an appropriate precursor. For the purpose of this guide, we will represent this as a direct trifluoromethylation step for conceptual clarity.

-

Cool the reaction mixture containing the diethyl 2-methylmalonate in an appropriate solvent (e.g., THF) to -78°C.

-

Slowly add a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF3) with a suitable initiator (e.g., a fluoride source like TBAF), to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 4: Hydrolysis and Decarboxylation

-

To the reaction mixture, add an aqueous solution of a strong acid (e.g., 6M HCl).

-

Heat the mixture to reflux for several hours to hydrolyze the ester groups and induce decarboxylation.

-

Monitor the reaction for the cessation of CO2 evolution.

-

Cool the reaction mixture to room temperature.

Step 5: Work-up and Purification

-

Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be further purified by distillation or column chromatography to yield pure 3,3,3-Trifluoro-2-methylpropanoic acid.

Caption: Synthetic workflow for 3,3,3-Trifluoro-2-methylpropanoic acid via a modified malonic ester synthesis.

Reactivity and Chemical Behavior

The reactivity of 3,3,3-Trifluoro-2-methylpropanoic acid is primarily dictated by the carboxylic acid functionality and the strong electron-withdrawing effect of the trifluoromethyl group.

-

Acidity: The trifluoromethyl group significantly increases the acidity of the carboxylic acid proton compared to its non-fluorinated analog, propanoic acid.[4] This is due to the inductive effect of the fluorine atoms, which stabilizes the resulting carboxylate anion.

-

Esterification and Amidation: The carboxylic acid group readily undergoes standard transformations such as esterification with alcohols in the presence of an acid catalyst and amidation with amines, often facilitated by coupling agents. These reactions are fundamental to its use as a building block in more complex molecules.

-

Alpha-Proton Chemistry: The proton on the carbon adjacent to the carboxylic acid is acidic and can be removed by a strong base, allowing for further functionalization at this position. However, the presence of the adjacent trifluoromethyl group can influence the stereochemical outcome of such reactions.

Applications in Drug Development and Medicinal Chemistry

3,3,3-Trifluoro-2-methylpropanoic acid and its derivatives are valuable building blocks in the synthesis of pharmaceuticals. The trifluoromethyl group can impart desirable properties to drug candidates, including:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.

-

Enhanced Binding Affinity: The lipophilicity and unique electronic properties of the trifluoromethyl group can lead to improved interactions with biological targets.

-

Modulation of Physicochemical Properties: The introduction of a trifluoromethyl group can alter a molecule's pKa, lipophilicity, and conformation, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.

A notable application of a closely related derivative, (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, is in the development of inhibitors for Pyruvate Dehydrogenase Kinase (PDHK) .[5][6] PDHK is an enzyme that plays a crucial role in regulating glucose metabolism by phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC). Inhibition of PDHK can restore PDC activity, promoting glucose oxidation. This mechanism is of therapeutic interest for conditions such as diabetes, heart disease, and certain cancers.

Amide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid have been shown to be potent inhibitors of PDHK.[5][6] The trifluoromethyl group is often crucial for the inhibitory activity of these compounds.

Caption: The role of Pyruvate Dehydrogenase Kinase (PDHK) in glucose metabolism and its inhibition by derivatives of 3,3,3-Trifluoro-2-methylpropanoic acid.

Safety and Handling

3,3,3-Trifluoro-2-methylpropanoic acid is a chemical that requires careful handling. Based on available safety data, it is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It should be stored in a well-ventilated place, with the container tightly closed, at a temperature between 2-8°C.[1]

Conclusion

3,3,3-Trifluoro-2-methylpropanoic acid is a valuable fluorinated building block with a unique combination of properties conferred by the trifluoromethyl group. Its synthesis, while requiring careful control, provides access to a versatile scaffold for the development of novel molecules. The applications of this compound and its derivatives in drug discovery, particularly in the design of enzyme inhibitors, highlight its importance to the pharmaceutical industry. As the demand for more effective and metabolically robust drugs continues to grow, the strategic incorporation of fluorinated building blocks like 3,3,3-Trifluoro-2-methylpropanoic acid will undoubtedly play an increasingly significant role in the future of medicinal chemistry.

References

-

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | AMERICAN ELEMENTS. (URL: [Link])

-

3,3,3-Trifluoro-2-methylpropanoic acid - LookChem. (URL: [Link])

- DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid. (URL: )

-

Secondary Amides of (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid as Inhibitors of Pyruvate Dehydrogenase Kinase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase - PubMed. (URL: [Link])

-

Synthesis of 3,3,3-trifluoro-2-trifluoromethylpropionic acid - PrepChem.com. (URL: [Link])

-

(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid - PubChem. (URL: [Link])

- US6773910B1 - Method of preparing (S)- or (R)

-

3,3,3-Trifluoropropionic acid | C3H3F3O2 | CID 2777972 - PubChem. (URL: [Link])

-

Synthesis of α‐trifluoromethyl carboxylic acids. - ResearchGate. (URL: [Link])

-

Preparation of .alpha.-trifluoromethyl esters from malonic esters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2775125 - PubChem. (URL: [Link])

-

Malonic ester synthesis (of carboxylic acids): - Online Chemistry notes. (URL: [Link])

-

Synthesis of α-trifluoromethyl carboxylic acids, esters and amides - Organic Chemistry Portal. (URL: [Link])

-

Synthesis of α-Trifluoromethylated Carboxylic Acid Esters - LookChem. (URL: [Link])

-

Possible route to 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid... - ResearchGate. (URL: [Link])

-

3,3,3-TRIFLUORO-2-OXOPROPANOIC-ACID - Optional[19F NMR] - Chemical Shifts. (URL: [Link])

-

(E)-3,3,3-trifluoro-2-methylprop-1-en-1-ol - PubChem. (URL: [Link])

-

2-Trifluoromethyl-2-Hydroxypropionamide Derivatives as Novel Reversal Agents of ABCG2 (BCRP)-Mediated Multidrug Resistance: Synthesis and Biological Evaluations - PMC - PubMed Central. (URL: [Link])

-

infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])

-

(PDF) 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propionic acid - ResearchGate. (URL: [Link])

-

Methyl trifluoroacetate - the NIST WebBook. (URL: [Link])

-

Flavonols as potential antiviral drugs targeting SARS-CoV-2 proteases (3CLpro and PLpro), spike protein, RNA-dependent RNA polymerase (RdRp) and angiotensin-converting enzyme II receptor (ACE2) - Bohrium. (URL: [Link])

Sources

- 1. 3,3,3-Trifluoro-2-methylpropanoic acid|lookchem [lookchem.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3,3,3-Trifluoro-2-methylpropanoic Acid: A Trifluoromethylated Building Block in Modern Chemistry

Executive Summary: This guide provides an in-depth analysis of 3,3,3-Trifluoro-2-methylpropanoic acid (CAS No. 381-97-5), a fluorinated carboxylic acid of significant interest to researchers and professionals in drug development and materials science. The incorporation of a trifluoromethyl (-CF3) group imparts unique physicochemical properties that are highly sought after in the design of advanced molecules. This document details the compound's chemical structure, physicochemical properties, potential synthetic pathways, applications in medicinal chemistry, and essential safety and handling protocols. By synthesizing technical data with mechanistic insights, this guide serves as a comprehensive resource for leveraging this valuable chemical building block.

The Strategic Importance of Trifluoromethylated Compounds in Drug Discovery

The introduction of fluorine and, more specifically, the trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern medicinal chemistry. The -CF3 group is not merely a bioisostere of a methyl group but a powerful modulator of a molecule's biological and physical properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a drug candidate's metabolic stability, membrane permeability, binding affinity, and bioavailability.

Key advantages conferred by the -CF3 group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug in the body.

-

Increased Lipophilicity: The -CF3 group can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1]

-

Modulation of Acidity/Basicity: The inductive effect of the -CF3 group can lower the pKa of nearby acidic or basic functional groups, altering ionization states at physiological pH and thereby influencing receptor binding and solubility.[2]

-

Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to more potent interactions with protein targets through favorable electrostatic or hydrophobic contacts.

Building blocks like 3,3,3-Trifluoro-2-methylpropanoic acid are therefore not just reagents, but strategic tools for rationally designing molecules with optimized pharmacokinetic and pharmacodynamic profiles.

Core Compound Profile: 3,3,3-Trifluoro-2-methylpropanoic Acid

IUPAC Name and Chemical Structure

-

IUPAC Name: 3,3,3-Trifluoro-2-methylpropanoic acid

-

CAS Number: 381-97-5

-

Molecular Formula: C₄H₅F₃O₂[1]

-

Synonyms: 3,3,3-Trifluoro-2-methylpropionic acid

The structure consists of a propanoic acid backbone with a methyl group at the α-carbon (C2) and a trifluoromethyl group also at the C2 position.

2D Chemical Structure:

Physicochemical Properties

The properties of this compound are dominated by the interplay between the hydrophilic carboxylic acid group and the lipophilic, strongly electron-withdrawing trifluoromethyl group.

| Property | Value | Source |

| Molecular Weight | 142.08 g/mol | |

| Physical Form | Clear liquid | [1] |

| Purity | ≥97% | [1] |

| Boiling Point | 67 °C (at 25 Torr) | |

| InChI Key | DQOGDQIDOONUSK-UHFFFAOYSA-N | |

| Canonical SMILES | CC(C(=O)O)C(F)(F)F |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for 3,3,3-Trifluoro-2-methylpropanoic acid are not extensively documented, a logical and effective synthetic strategy can be devised from fundamental organic chemistry principles. A common approach for creating α-trifluoromethyl carboxylic acids involves the use of Ruppert's reagent (TMSCF₃) or related trifluoromethylating agents on a suitable precursor.

Proposed Synthetic Workflow: Trifluoromethylation of an Enolate

A plausible route begins with a simple propanoic acid derivative, such as methyl propanoate. The causality behind this choice is the ready availability of the starting material and the well-established chemistry of enolate formation.

Step-by-step Methodology:

-

Enolate Formation: Methyl 2-methylpropanoate is treated with a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous aprotic solvent like Tetrahydrofuran (THF). The low temperature is critical to ensure kinetic control and prevent side reactions. LDA is chosen for its efficacy in quantitatively deprotonating the α-carbon.

-

Electrophilic Trifluoromethylation: An electrophilic trifluoromethylating agent, such as a Togni reagent (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one), is added to the enolate solution. This reagent provides an electrophilic "CF₃⁺" source that reacts with the nucleophilic enolate. This choice is superior to older, more hazardous methods and offers high functional group tolerance.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The resulting ester, methyl 3,3,3-trifluoro-2-methylpropanoate, is extracted using an organic solvent (e.g., ethyl acetate), dried, and purified via column chromatography.

-

Saponification: The purified ester is hydrolyzed to the target carboxylic acid using a base like sodium hydroxide (NaOH) in a water/methanol mixture, followed by acidification with a strong mineral acid (e.g., HCl) to protonate the carboxylate salt.

This multi-step process is a self-validating system, where the purity of the intermediate ester can be confirmed by NMR and mass spectrometry before proceeding to the final hydrolysis, ensuring a high-quality final product.

Caption: Proposed synthetic workflow for 3,3,3-Trifluoro-2-methylpropanoic acid.

Applications in Medicinal Chemistry

The primary value of 3,3,3-Trifluoro-2-methylpropanoic acid lies in its utility as a versatile building block. The carboxylic acid moiety serves as a synthetic handle for elaboration into a wide array of functional groups, most commonly amides and esters, for incorporation into larger, biologically active molecules.

Case Study: The Hydroxylated Analogue in Drug Development

While direct applications of the title compound are proprietary or less documented, its close analogue, 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid , provides a powerful case study. This related molecule is a crucial intermediate in the synthesis of therapeutic amides and enzyme inhibitors.[3][4][5] For instance, derivatives have been explored as inhibitors for pyruvate dehydrogenase kinase, an enzyme involved in cellular metabolism, and as agents to reverse multidrug resistance in cancer cells.[4] This demonstrates the profound impact that this specific trifluoromethylated scaffold can have on biological activity.

The logical framework for its application follows a clear path: the unique stereoelectronic properties conferred by the trifluoromethyl group are installed early via the building block, guiding the subsequent drug discovery and optimization process.

Caption: Logical workflow for applying the building block in drug design.

Safety, Handling, and Storage

As a fluorinated carboxylic acid, 3,3,3-Trifluoro-2-methylpropanoic acid requires careful handling to ensure laboratory safety.

GHS Hazard Information:

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Protocol

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.

-

-

Handling Procedures: Avoid breathing vapor or mist. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.

-

In Case of Exposure:

-

Skin: Immediately wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly sealed to prevent moisture ingress.

-

Recommended storage temperature is 2-8°C.

Conclusion

3,3,3-Trifluoro-2-methylpropanoic acid represents a valuable and strategic building block for chemists in the pharmaceutical and material science industries. Its defining feature—the trifluoromethyl group—provides a reliable method for instilling desirable properties such as metabolic stability and enhanced lipophilicity into target molecules. While detailed synthetic literature for this specific compound is sparse, its preparation is achievable through established modern organic methodologies. Understanding its properties, potential applications, and safe handling protocols enables researchers to effectively harness its potential in the creation of next-generation chemical entities.

References

- Google Patents.Preparation of (S)- or (R)-3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid.

-

PrepChem.com. Synthesis of 3,3,3-trifluoro-2-trifluoromethylpropionic acid.[Link]

-

PubChem. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.[Link]

- Google Patents.Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid.

-

PubChem. 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.[Link]

-

American Elements. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.[Link]

-

Pharmaffiliates. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid.[Link]

Sources

- 1. CAS 381-97-5: Propanoic acid, 3,3,3-trifluoro-2-methyl- [cymitquimica.com]

- 2. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]

- 3. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]

- 4. 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid | RUO [benchchem.com]

- 5. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]

A Spectroscopic Guide to 3,3,3-Trifluoro-2-methylpropanoic Acid: An In-depth Technical Analysis

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 3,3,3-trifluoro-2-methylpropanoic acid (TFMPA), a valuable fluorinated building block in pharmaceutical and materials science. In the absence of a complete set of publicly available experimental spectra, this document leverages high-fidelity predictive methodologies alongside established principles of spectroscopic interpretation to offer a detailed examination of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development, offering them the foundational spectroscopic knowledge required for the confident identification, characterization, and quality control of this important chemical entity.

Introduction: The Significance of Fluorinated Propanoic Acids

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought after. 3,3,3-Trifluoro-2-methylpropanoic acid (CAS 381-97-5) is a prime example of a versatile fluorinated building block. Its trifluoromethyl group and chiral center make it an attractive synthon for creating complex molecular architectures with tailored properties.

A thorough understanding of the spectroscopic signature of TFMPA is paramount for its effective utilization. Spectroscopic techniques such as NMR, IR, and MS provide a non-destructive window into the molecular structure, enabling unambiguous identification, purity assessment, and elucidation of its chemical environment. This guide provides a detailed walkthrough of the expected spectroscopic data for TFMPA, grounded in theoretical principles and comparison with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For TFMPA, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and electronic environment.

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of NMR data is intrinsically linked to the meticulousness of the experimental setup. The following protocol outlines a robust methodology for acquiring high-resolution NMR spectra of TFMPA.

Methodology:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for TFMPA due to its excellent dissolving power for many organic compounds and its relatively simple residual solvent signal.[1] For experiments where proton exchange with the carboxylic acid is of interest, deuterated dimethyl sulfoxide (DMSO-d₆) can be employed.[1]

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3,3,3-trifluoro-2-methylpropanoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the ¹H and ¹³C NMR spectra.

-

-

Instrument Parameters:

-

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds is typically adequate.

-

¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans will be required. Proton-decoupled experiments (e.g., using a zgpg30 pulse sequence) are standard to simplify the spectrum and enhance sensitivity.

-

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique. A simple one-pulse experiment is usually sufficient. A common reference standard for ¹⁹F NMR is trifluoroacetic acid (TFA) or CFCl₃.[2]

-

¹H NMR Spectroscopy: Proton Environments and Coupling

The proton NMR spectrum of TFMPA is expected to be relatively simple, revealing three distinct proton environments.

Predicted ¹H NMR Data:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~11-12 | Singlet (broad) | 1H | -COOH |

| 2 | ~3.0-3.5 | Quartet | 1H | -CH- |

| 3 | ~1.4 | Doublet | 3H | -CH₃ |

Interpretation:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be highly variable and is dependent on concentration and solvent due to hydrogen bonding.

-

Methine Proton (-CH-): The proton on the chiral center is coupled to the three protons of the methyl group, resulting in a quartet. The electron-withdrawing effect of the trifluoromethyl and carboxylic acid groups shifts this signal downfield.

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group are coupled to the single methine proton, giving rise to a doublet.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of TFMPA will display four distinct signals, corresponding to each of the carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~175-180 | -COOH |

| 2 | ~125 (quartet, ¹JCF ≈ 280-290 Hz) | -CF₃ |

| 3 | ~40-45 (quartet, ²JCF ≈ 30-35 Hz) | -CH- |

| 4 | ~10-15 | -CH₃ |

Interpretation:

-

Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The large coupling constant is characteristic of a direct C-F bond.

-

Methine Carbon (-CH-): This carbon is also coupled to the three fluorine atoms of the CF₃ group, but through two bonds. This will result in a quartet with a smaller coupling constant.

-

Methyl Carbon (-CH₃): The methyl carbon is the most shielded carbon, appearing at the highest field.

¹⁹F NMR Spectroscopy: The Fluorine Signature

¹⁹F NMR is a crucial technique for the characterization of fluorinated compounds, offering high sensitivity and a wide chemical shift range.

Predicted ¹⁹F NMR Data:

| Signal | Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Assignment |

| 1 | ~-70 to -75 | Doublet | -CF₃ |

Interpretation:

-

The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single signal. This signal will be split into a doublet due to three-bond coupling with the methine proton (-CH-). The chemical shift is in the typical range for a CF₃ group adjacent to a stereocenter.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Sample Preparation

For a liquid sample like TFMPA, the following methods are suitable for obtaining an IR spectrum.

Methodology:

-

Neat Liquid (Thin Film):

-

Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[3]

-

Gently press the plates together to form a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR):

-

Place a drop of the liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal. This method is often simpler and requires minimal sample preparation.

-

Interpreting the IR Spectrum of TFMPA

The IR spectrum of 3,3,3-trifluoro-2-methylpropanoic acid will be dominated by the characteristic absorptions of the carboxylic acid and the C-F bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| 1100-1300 | Very Strong | C-F stretch | Trifluoromethyl |

| ~2950 | Medium | C-H stretch | Methyl/Methine |

| ~1450 | Medium | C-H bend | Methyl/Methine |

| ~950 | Broad | O-H bend | Carboxylic Acid |

Interpretation:

-

O-H Stretch: The most prominent feature will be a very broad absorption band in the high-frequency region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[4]

-

C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ corresponds to the carbonyl stretching vibration of the carboxylic acid.[4]

-

C-F Stretches: The C-F stretching vibrations of the trifluoromethyl group will result in one or more very strong absorption bands in the 1100-1300 cm⁻¹ region.

-

C-H Stretches and Bends: Weaker to medium intensity bands corresponding to the stretching and bending vibrations of the methyl and methine C-H bonds will also be present.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules like TFMPA.

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

-

Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Fragmentation Pattern and Interpretation

The mass spectrum of 3,3,3-trifluoro-2-methylpropanoic acid is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Mass Spectrum Data:

| m/z | Proposed Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 125 | [M - OH]⁺ |

| 97 | [M - COOH]⁺ |

| 73 | [M - CF₃]⁺ |

| 69 | [CF₃]⁺ |

| 45 | [COOH]⁺ |

Interpretation and Fragmentation Pathway:

The fragmentation of TFMPA under EI conditions is expected to proceed through several key pathways.

Sources

An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoro-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-2-methylpropanoic acid is a valuable fluorinated building block in organic synthesis, particularly relevant in the development of novel pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group (CF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a detailed exploration of the viable synthetic pathways to this important compound, focusing on the underlying chemical principles and providing practical experimental guidance.

Retrosynthetic Analysis

A logical approach to the synthesis of 3,3,3-trifluoro-2-methylpropanoic acid involves disconnecting the carboxylic acid functionality. This retrosynthetic analysis points to two primary precursor types: an ester that can be hydrolyzed or a primary alcohol that can be oxidized.

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol: Base-Catalyzed Hydrolysis

This protocol outlines a general procedure for the saponification of an ethyl ester.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| Ethyl 3,3,3-trifluoro-2-methylpropanoate | 184.14 | 10 | 1.84 g |

| Sodium Hydroxide (NaOH) | 40.00 | 15 | 0.60 g |

| Ethanol (EtOH) | 46.07 | - | 20 mL |

| Water (H₂O) | 18.02 | - | 10 mL |

| 6 M Hydrochloric Acid (HCl) | 36.46 | - | As needed |

| Diethyl ether (Et₂O) | 74.12 | - | ~50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide in a mixture of ethanol and water.

-

Addition of Ester: To the stirred alkaline solution, add ethyl 3,3,3-trifluoro-2-methylpropanoate.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of 6 M hydrochloric acid. The carboxylic acid may precipitate as an oil or solid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 25 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 3,3,3-trifluoro-2-methylpropanoic acid.

-

Purification (Optional): The product can be further purified by distillation or recrystallization if necessary.

Synthesis of the Precursor: Ethyl 3,3,3-trifluoro-2-methylpropanoate (Proposed Routes)

While commercially available, the synthesis of the ester precursor is a key step. A highly plausible method for its preparation is the Reformatsky reaction.

Proposed Pathway: Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester. [1][2] Principle and Mechanistic Overview:

In this context, the reaction would involve an α-bromo propionate ester and a trifluoroacetaldehyde equivalent. The zinc inserts into the carbon-bromine bond of the ester to form an organozinc reagent (a Reformatsky enolate). This enolate then adds to the carbonyl group of the trifluoroacetaldehyde. The resulting β-hydroxy ester can then be dehydroxylated to introduce a double bond, followed by hydrogenation to yield the saturated ester.

Caption: Proposed Reformatsky route to the precursor ester.

Alternative Pathway (Conceptual): Oxidation of 3,3,3-trifluoro-2-methyl-1-propanol

An alternative, though less documented, route to the target acid is the oxidation of the corresponding primary alcohol, 3,3,3-trifluoro-2-methyl-1-propanol.

Principle:

Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions. [3]The reaction proceeds via an intermediate aldehyde, which is further oxidized to the carboxylic acid. [3] Challenges:

The primary challenge with this route is the current lack of a well-established, high-yielding synthesis for the starting alcohol, 3,3,3-trifluoro-2-methyl-1-propanol. Potential synthetic strategies for this alcohol could involve the reduction of the corresponding ester (ethyl 3,3,3-trifluoro-2-methylpropanoate) or the Grignard reaction of a suitable trifluoromethylated aldehyde with an appropriate organomagnesium reagent.

Comparative Analysis of Pathways

| Pathway | Pros | Cons |

| Ester Hydrolysis | High-yielding, reliable, and uses standard laboratory techniques. [4]The ester precursor is commercially available. | Requires the synthesis or purchase of the precursor ester. |

| Alcohol Oxidation (Conceptual) | Utilizes a common and powerful oxidation reaction. [3] | The synthesis of the required starting alcohol is not well-documented. |

Conclusion

The most reliable and well-supported pathway for the synthesis of 3,3,3-trifluoro-2-methylpropanoic acid for research and development purposes is the hydrolysis of its corresponding ethyl ester. This method is straightforward, high-yielding, and utilizes a commercially available precursor. While the oxidation of 3,3,3-trifluoro-2-methyl-1-propanol presents a viable alternative, further research is required to establish an efficient synthesis of the starting alcohol.

References

- DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid - Google P

- Propanoic acid, 3,3,3-trifluoro-2-methyl-, ethyl ester, (+)- synthesis - chemicalbook. (URL not available)

- Synthesis of 3,3,3-trifluoro-2-trifluoromethylpropionic acid - PrepChem.com. (URL not available)

- CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate - Google P

- Resolution of (R,S)-ethyl-3,3,3-trifluoro-2-hydroxy-2-methylpropionate with the esterase from Candida lipolytica.

- CN105399607B - A kind of preparation method of 3,3,3 trifluoropropanol - Google P

-

Reformatsky reaction - Wikipedia. (URL: [Link])

- US6773910B1 - Method of preparing (S)- or (R)

-

Reformatsky Reaction - Organic Chemistry Portal. (URL: [Link])

-

hydrolysis of esters - Chemguide. (URL: [Link])

- US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google P

-

Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (URL: [Link])

-

Trifluoromethyl carbinol synthesis - Organic Chemistry Portal. (URL: [Link])

-

Ethyl 3,3,3-trifluoro-2-hydroxypropanoate | C5H7F3O3 | CID 2758935 - PubChem. (URL: [Link])

- Possible route to 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid...

- (10) Patent No.

Sources

Navigating the Synthesis Landscape: A Technical Safety Guide to 3,3,3-Trifluoro-2-methylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Dual Nature of a Fluorinated Building Block

3,3,3-Trifluoro-2-methylpropanoic acid (CAS No. 381-97-5) is a valuable fluorinated building block in modern medicinal chemistry and materials science. The incorporation of the trifluoromethyl group (-CF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of parent molecules, making this reagent a key component in the synthesis of novel therapeutic agents and advanced materials. However, the very electronic properties that make this compound so useful also contribute to its hazardous nature. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more causal understanding of the risks associated with 3,3,3-Trifluoro-2-methylpropanoic acid and to outline field-proven protocols for its safe handling and use. Our focus is on empowering researchers to not only follow safety procedures but to comprehend the chemical principles that underpin them.

The Chemical Profile and Inherent Hazards of 3,3,3-Trifluoro-2-methylpropanoic Acid

The structure of 3,3,3-Trifluoro-2-methylpropanoic acid, with its electron-withdrawing trifluoromethyl group adjacent to the carboxylic acid moiety, dictates its reactivity and hazard profile. This structural feature significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analog, propanoic acid.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 381-97-5 | [1][2][3] |

| Molecular Formula | C4H5F3O2 | [1] |

| Molecular Weight | 142.08 g/mol | [1] |

| Appearance | Liquid | Sigma-Aldrich |

| Boiling Point | 67 °C @ 25 Torr | [1] |

| pKa (Predicted) | 3.23 ± 0.10 | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |

GHS Hazard Classification and the "Why" Behind the Warning

3,3,3-Trifluoro-2-methylpropanoic acid is classified under GHS with the following hazard statements: H302, H315, H320, H335. Let's delve into the chemical reasoning for these classifications.

-

H315 - Causes skin irritation / H320 - Causes eye irritation: As a moderately strong carboxylic acid, it can disrupt the lipid bilayers of cell membranes, leading to irritation and potential chemical burns upon prolonged contact with skin or eyes.

-

H335 - May cause respiratory irritation: The vapor of this compound, especially if heated, can irritate the mucous membranes of the respiratory tract.

The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07).

Caption: GHS Hazard Profile for 3,3,3-Trifluoro-2-methylpropanoic Acid.

Experimental Protocols for Safe Handling and Mitigation

A proactive approach to safety is paramount when working with fluorinated carboxylic acids. The following protocols are designed to be self-validating systems for risk minimization.

Personal Protective Equipment (PPE) Workflow

The selection of appropriate PPE is the first line of defense. The following workflow should be followed before entering the laboratory to handle this compound.

Caption: Mandatory PPE workflow before handling the reagent.

Step-by-Step Handling Protocol:

-

Preparation:

-

Ensure a calibrated and certified chemical fume hood is used for all manipulations.

-

Have an emergency eyewash station and safety shower readily accessible and tested.

-

Prepare a spill kit containing a neutralizer for acids (e.g., sodium bicarbonate) and absorbent material.

-

-

Dispensing:

-

When transferring the liquid, use a glass syringe or a pipette with a compatible bulb. Avoid pouring directly from the bottle to minimize splashing.

-

Work in a clutter-free area of the fume hood to contain any potential spills.

-

-

Reaction Quenching and Workup:

-

Be mindful that quenching reactions involving this acid can be exothermic. Add quenching agents slowly and with adequate cooling.

-

Aqueous workups will result in the formation of trifluoro-2-methylpropanoate salts. The environmental persistence of fluorinated compounds necessitates that all aqueous waste be collected and disposed of as hazardous waste.

-

Emergency Response: A Self-Validating System

In the event of an accidental release or exposure, a systematic and rehearsed response is critical.

Spill Response Protocol

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

-

Assess and Secure: From a safe distance, assess the extent of the spill. If it is large or you are not trained to handle it, contact your institution's emergency response team.

-

Contain and Neutralize:

-

For small spills, wear appropriate PPE and contain the liquid with an inert absorbent material (e.g., vermiculite, sand).

-

Slowly apply a neutralizing agent like sodium bicarbonate over the spill area, avoiding excessive effervescence.

-

-

Clean-up and Dispose:

-

Once neutralized, collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable cleaning agent.

-

Exposure Response Protocol

Caption: First aid response workflow for exposure incidents.

Toxicological and Environmental Considerations: A Look Beyond the Bench

While acute toxicity data for 3,3,3-Trifluoro-2-methylpropanoic acid is limited, the broader class of short-chain per- and polyfluoroalkyl substances (PFAS) to which it belongs is under intense scrutiny for its environmental persistence.

Reactivity and Decomposition

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2) and highly toxic hydrogen fluoride (HF) gas.[4]

Environmental Fate

Short-chain PFAS like 3,3,3-Trifluoro-2-methylpropanoic acid are characterized by high mobility in soil and water and are extremely persistent.[5] They do not readily undergo abiotic or biotic degradation under typical environmental conditions.[5] This persistence means that all waste streams containing this compound must be treated as hazardous to prevent long-term environmental contamination.

Conclusion: A Commitment to Informed Safety

3,3,3-Trifluoro-2-methylpropanoic acid is a powerful tool in the arsenal of the modern chemist. Its safe and effective use hinges not just on adherence to rules, but on a comprehensive understanding of its chemical nature. By recognizing the influence of its trifluoromethyl group on its acidity, reactivity, and environmental persistence, researchers can adopt a proactive and informed approach to safety. This guide serves as a foundational resource for building a robust safety culture around the use of this and other valuable fluorinated reagents.

References

- AK Scientific, Inc. (n.d.). (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid Safety Data Sheet.

- Glüge, J., Scheringer, M., Cousins, I. T., DeWitt, J. C., Goldenman, G., Herzke, D., ... & Wang, Z. (2018). Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH. Environmental Sciences Europe, 30(1), 1-12.

-

LookChem. (n.d.). 3,3,3-Trifluoro-2-methylpropanoic acid. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 381-97-5|3,3,3-Trifluoro-2-methylpropanoic acid|BLD Pharm [bldpharm.com]

- 3. 3,3,3-Trifluoro-2-Methylpropanoic acid | 381-97-5 [chemicalbook.com]

- 4. aksci.com [aksci.com]

- 5. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties and Solubility of 3,3,3-Trifluoro-2-methylpropanoic Acid

Introduction

3,3,3-Trifluoro-2-methylpropanoic acid (CAS No. 381-97-5) is a fluorinated carboxylic acid of significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of a trifluoromethyl (CF3) group onto the propanoic acid scaffold imparts unique electronic and lipophilic properties. This modification can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability, making it a valuable building block in drug design.

This guide provides a comprehensive overview of the core physicochemical properties and solubility profile of 3,3,3-Trifluoro-2-methylpropanoic acid. It is intended for researchers, chemists, and formulation scientists who require a deep technical understanding of this compound for application in discovery and development workflows. We will delve into its structural attributes, detail its key physical parameters, and provide a field-proven experimental protocol for accurately determining its thermodynamic solubility.

Molecular and Physicochemical Profile

The defining features of 3,3,3-Trifluoro-2-methylpropanoic acid are its carboxylic acid group, which acts as a hydrogen bond donor, and the highly electronegative trifluoromethyl group. The CF3 group's strong electron-withdrawing nature increases the acidity of the carboxylic proton, a factor that significantly influences its solubility in aqueous media of varying pH.

Key Physicochemical Data

The fundamental physical and chemical properties of 3,3,3-Trifluoro-2-methylpropanoic acid are summarized below. These values are critical for predicting its behavior in both reaction and formulation environments.

| Property | Value | Source(s) |

| Molecular Formula | C4H5F3O2 | [1] |

| Molecular Weight | 142.08 g/mol | [2] |

| Physical Form | Liquid | [2] |

| Boiling Point | 67 °C at 25 Torr | [1] |

| Density (Predicted) | 1.340 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.23 ± 0.10 | [1] |

| LogP (Predicted) | 1.27 | [1] |

| CAS Number | 381-97-5 | [2] |

Solubility Profile

A compound's solubility is a critical determinant of its utility, impacting everything from reaction kinetics to oral bioavailability.[3] Due to its polar carboxylic acid function and lipophilic trifluoromethyl group, 3,3,3-Trifluoro-2-methylpropanoic acid exhibits a mixed solubility profile.

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Buffers | pH-dependent | The carboxylate form at pH > pKa will be significantly more soluble in water than the neutral acid form. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | Capable of hydrogen bonding with the carboxylic acid group. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | Can accept hydrogen bonds and engage in dipole-dipole interactions. |

| Non-Polar Solvents (e.g., Hexane, Toluene) | Low | Lack of favorable interactions with the polar carboxylic acid moiety. |

Experimental Protocol: Thermodynamic Solubility Determination

To ensure robust and reliable data, determining the thermodynamic (or equilibrium) solubility is paramount, as it represents the true saturation point of the compound in a given medium.[4] This contrasts with kinetic solubility measurements, which can overestimate solubility due to the formation of supersaturated solutions.[5] The following shake-flask method, coupled with HPLC-UV analysis, provides a self-validating system for accurate quantification.

Causality and Methodological Rationale

The choice of the shake-flask method is deliberate; it allows sufficient time for the solid and liquid phases to reach equilibrium, which is essential for thermodynamic accuracy.[4][6] Using HPLC with UV detection as the analytical endpoint provides high selectivity and can distinguish the analyte from potential impurities or degradants.[5] A multi-point calibration curve is essential for converting analytical response (e.g., peak area) into an accurate concentration, thereby validating the quantification process.

Workflow for Thermodynamic Solubility Assay

Caption: Workflow for determining thermodynamic solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess of solid 3,3,3-Trifluoro-2-methylpropanoic acid (e.g., 2-5 mg) to a series of replicate glass vials (n=3). The excess solid is crucial to ensure a saturated solution is achieved.

-

Accurately dispense a defined volume (e.g., 1 mL) of the desired test solvent (e.g., phosphate-buffered saline, pH 7.4) into each vial.

-

-

Equilibration:

-

Sample Separation:

-

Following incubation, separate the saturated solution from the excess solid. This is a critical step to avoid artificially inflating the result.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) into a clean HPLC vial.[7]

-

-

Preparation of Calibration Standards:

-

Prepare a concentrated stock solution of the compound in a suitable organic solvent like DMSO.

-

Perform serial dilutions of the stock solution with the test solvent to create a series of at least five calibration standards spanning the expected solubility range.

-

-

HPLC-UV Analysis:

-

Analyze the filtered samples and the calibration standards by reverse-phase HPLC with UV detection.[4]

-

Example Conditions:

-

Column: C18, 2.6 µm, 3.0 x 30 mm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient to ensure separation and good peak shape.

-

Detection: UV photodiode array detector acquiring between 220-300 nm.[3]

-

-

-

Data Analysis and Reporting:

-

Integrate the peak area of the analyte for all standards and samples.

-

Construct a calibration curve by plotting peak area versus concentration for the standards and determine the coefficient of determination (R²), which should be >0.99 for a valid curve.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the compound in the filtered samples.[7]

-

Report the final solubility as the mean of the replicate samples, typically in µg/mL and µM.

-

Safety and Handling

According to supplier safety information, 3,3,3-Trifluoro-2-methylpropanoic acid is classified as a warning-level hazard.[2] It is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.[2] Store the material sealed in a dry environment at 2-8 °C.[1][2]

Conclusion

3,3,3-Trifluoro-2-methylpropanoic acid is a valuable chemical entity with distinct physicochemical properties driven by its trifluoromethyl and carboxylic acid groups. Its predicted pKa of ~3.23 suggests that its aqueous solubility will be highly dependent on pH, a critical consideration for applications in biological systems. Understanding these properties, and having a robust protocol to accurately measure them, is fundamental for its successful application in research and development. The methodologies outlined in this guide provide a framework for generating reliable and reproducible data to inform downstream decision-making.

References

-

3,3,3-Trifluoro-2-methylpropanoic acid. LookChem. [Link]

-

Thermodynamic Solubility Assay. Evotec. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

Thermodynamic Solubility Assay. Domainex. [Link]

-

(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

Sources

- 1. 3,3,3-Trifluoro-2-methylpropanoic acid|lookchem [lookchem.com]

- 2. 3,3,3-Trifluoro-2-methylpropanoic acid | 381-97-5 [sigmaaldrich.com]

- 3. evotec.com [evotec.com]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

A Comprehensive Technical Guide to 3,3,3-Trifluoro-2-methylpropanoic Acid: From Racemate to Enantiopure Compounds

Introduction: The Significance of Chirality in Fluorinated Building Blocks

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in their spatial orientation can lead to profound variations in their interactions with the chiral environment of the human body, such as enzymes and receptors. Consequently, the synthesis and separation of single enantiomers have become a critical aspect of pharmaceutical research and manufacturing.

This guide focuses on 3,3,3-Trifluoro-2-methylpropanoic acid, a chiral fluorinated carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group (CF3) often imparts unique properties to molecules, such as enhanced metabolic stability, increased lipophilicity, and altered acidity, making it a desirable feature in drug design.

This document provides an in-depth exploration of 3,3,3-Trifluoro-2-methylpropanoic acid, contrasting the properties and applications of its racemic mixture with those of its individual (R)- and (S)-enantiomers. We will delve into the synthesis of the racemate, detail various methods for its chiral resolution, and discuss the analytical techniques essential for determining enantiomeric purity. The protocols and insights provided herein are intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively work with this important chiral building block.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of 3,3,3-Trifluoro-2-methylpropanoic acid differ between its racemic form and its enantiomerically pure counterparts. These differences are crucial for both their separation and their application in stereospecific synthesis.

| Property | Racemic (±)-3,3,3-Trifluoro-2-methylpropanoic acid | (R)-3,3,3-Trifluoro-2-methylpropanoic acid | (S)-3,3,3-Trifluoro-2-methylpropanoic acid |

| CAS Number | 381-97-5[1] | Not available | Not available |

| Molecular Formula | C4H5F3O2[1] | C4H5F3O2 | C4H5F3O2 |

| Molecular Weight | 142.08 g/mol [1] | 142.08 g/mol | 142.08 g/mol |

| Boiling Point | 67 °C at 25 Torr[2] | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Predicted pKa | 3.23 ± 0.10[2] | 3.23 ± 0.10 | 3.23 ± 0.10 |

| Optical Rotation [α]D | 0° | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. |

Synthesis of Racemic 3,3,3-Trifluoro-2-methylpropanoic Acid

Experimental Protocol: Oxidation of 3,3,3-Trifluoro-2-methylpropan-1-ol

-

Dissolution: Dissolve 3,3,3-trifluoro-2-methylpropan-1-ol in a suitable solvent such as acetone or a mixture of acetonitrile, water, and ethyl acetate.

-

Oxidation: Cool the solution in an ice bath and add a strong oxidizing agent, such as Jones reagent (CrO3 in sulfuric acid) or a ruthenium-based catalyst like ruthenium(III) chloride with sodium periodate as the co-oxidant, portion-wise while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: Quench the reaction by adding isopropanol to consume any excess oxidizing agent.

-

Extraction: Dilute the reaction mixture with water and extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude acid can be further purified by distillation or crystallization.

start [label="3,3,3-Trifluoro-2-methylpropan-1-ol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidizing_agent [label="Oxidizing Agent\n(e.g., Jones Reagent)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="Solvent\n(e.g., Acetone)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Oxidation Reaction", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Racemic 3,3,3-Trifluoro-2-methylpropanoic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> reaction [label="1. Dissolve"]; solvent -> reaction; oxidizing_agent -> reaction [label="2. Add"]; reaction -> product [label="3. Work-up & Purification"]; }

Synthesis of Racemic 3,3,3-Trifluoro-2-methylpropanoic Acid.

Chiral Resolution: Isolating the Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step in harnessing their specific biological activities. Several techniques can be employed for this purpose, each with its own advantages and considerations.

Classical Resolution via Diastereomeric Salt Formation

This traditional method involves reacting the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

-

Salt Formation: Dissolve the racemic 3,3,3-trifluoro-2-methylpropanoic acid in a suitable solvent like methanol or ethanol. Add an equimolar amount of (R)-(+)-α-phenylethylamine. Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature.

-

Fractional Crystallization: The less soluble diastereomeric salt will crystallize out of the solution. Collect the crystals by filtration. The mother liquor will be enriched in the more soluble diastereomeric salt.

-

Liberation of the Enantiomer: Treat the isolated crystalline salt with a strong acid, such as hydrochloric acid, to liberate the enantiomerically enriched carboxylic acid.

-

Extraction and Purification: Extract the free acid into an organic solvent, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Analysis: Determine the enantiomeric excess (ee) of the obtained acid using chiral HPLC or GC.

-

Recrystallization: If the desired enantiomeric purity is not achieved, repeat the crystallization process.

racemic_acid [label="Racemic (±)-Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; chiral_base [label="(R)-(+)-α-Phenylethylamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; salt_formation [label="Formation of Diastereomeric Salts\n((R)-Acid-(R)-Base & (S)-Acid-(R)-Base)"]; crystallization [label="Fractional Crystallization"]; less_soluble [label="Less Soluble Salt\n(e.g., (S)-Acid-(R)-Base)"]; more_soluble [label="More Soluble Salt\n(e.g., (R)-Acid-(R)-Base)\n(in mother liquor)"]; acidification1 [label="Acidification"]; acidification2 [label="Acidification"]; enantiomer1 [label="Enriched (S)-Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; enantiomer2 [label="Enriched (R)-Acid", fillcolor="#FBBC05", fontcolor="#202124"];

racemic_acid -> salt_formation; chiral_base -> salt_formation; salt_formation -> crystallization; crystallization -> less_soluble [label="Crystals"]; crystallization -> more_soluble [label="Filtrate"]; less_soluble -> acidification1; more_soluble -> acidification2; acidification1 -> enantiomer1; acidification2 -> enantiomer2; }

Classical Resolution Workflow.

Chiral Chromatography

Chiral chromatography is a powerful and widely used technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For acidic compounds like 3,3,3-trifluoro-2-methylpropanoic acid, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.

-

Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based column.

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) as an additive. A typical starting condition could be Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Temperature: Ambient.

-

Detection: UV at 210 nm.

-

Procedure:

-

Dissolve a small amount of the racemic acid in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the chromatogram for the separation of two peaks corresponding to the two enantiomers.

-

Optimize the mobile phase composition (ratio of hexane to isopropanol and concentration of TFA) to achieve baseline separation.

-

For GC analysis, the carboxylic acid is typically derivatized to a more volatile ester, such as the methyl or ethyl ester. Cyclodextrin-based chiral stationary phases are commonly used for the separation of such derivatives.

-

Derivatization: Convert the racemic acid to its methyl ester by reacting with diazomethane or with methanol in the presence of an acid catalyst.

-

Column: A capillary column with a β-cyclodextrin-based chiral stationary phase (e.g., Rt-βDEXsm).[3]

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure good separation and elution of the peaks.

-

Injector and Detector Temperature: Typically 250 °C.

-

Procedure:

-

Dissolve the derivatized sample in a suitable solvent (e.g., hexane).

-

Inject a small volume into the GC.

-

Analyze the resulting chromatogram for two separated peaks.

-

racemic_mixture [label="Racemic Mixture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; injection [label="Injection"]; chiral_column [label="Chiral Stationary Phase\n(e.g., Chiralpak AD-H or Rt-βDEXsm)"]; separation [label="Differential Interaction"]; detection [label="Detection (UV or FID)"]; chromatogram [label="Chromatogram with\nSeparated Enantiomer Peaks", shape=document, fillcolor="#FBBC05", fontcolor="#202124"];

racemic_mixture -> injection; injection -> chiral_column; chiral_column -> separation; separation -> detection; detection -> chromatogram; }

Chiral Chromatography Workflow.

Enzymatic Resolution

Enzymatic resolution is a highly selective and environmentally friendly method for separating enantiomers. It relies on the ability of enzymes, such as lipases, to selectively catalyze a reaction with one enantiomer of a racemic substrate. For carboxylic acids, this often involves the kinetic resolution of their corresponding esters.

-

Esterification: Convert the racemic 3,3,3-trifluoro-2-methylpropanoic acid to its ethyl ester by reacting it with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Enzymatic Hydrolysis:

-

Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Add the racemic ethyl ester and a lipase (e.g., from Candida rugosa or Pseudomonas cepacia).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

-

Reaction Monitoring: Monitor the reaction progress by chiral GC or HPLC, tracking the disappearance of one ester enantiomer and the appearance of the corresponding acid enantiomer.

-

Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid. This can be done by adding a water-miscible organic solvent and lowering the pH.

-

Separation:

-

Acidify the reaction mixture to protonate the newly formed carboxylic acid.

-

Extract the mixture with an organic solvent.

-

Separate the unreacted ester from the carboxylic acid product by extraction with an aqueous base (e.g., sodium bicarbonate solution). The acid will move to the aqueous layer as its salt, while the ester remains in the organic layer.

-

-

Isolation:

-

Acidify the aqueous layer and extract the enantiomerically enriched acid.

-

Wash and dry the organic layer containing the enantiomerically enriched ester and remove the solvent.

-

-

Hydrolysis of Remaining Ester: The enantiomerically enriched ester can be hydrolyzed to the corresponding acid using standard chemical methods (e.g., saponification with NaOH followed by acidification).

racemic_ester [label="Racemic (±)-Ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lipase [label="Lipase", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="Enzymatic Hydrolysis"]; products [label="Mixture at ~50% Conversion"]; unreacted_ester [label="Unreacted (R)-Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; acid_product [label="Formed (S)-Acid", fillcolor="#FBBC05", fontcolor="#202124"]; separation [label="Extraction/Separation"]; hydrolysis2 [label="Chemical Hydrolysis"]; final_acid1 [label="(S)-Acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; final_acid2 [label="(R)-Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];